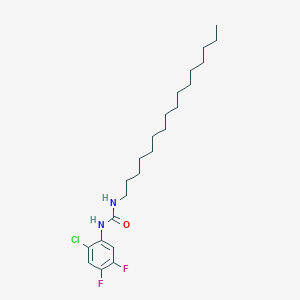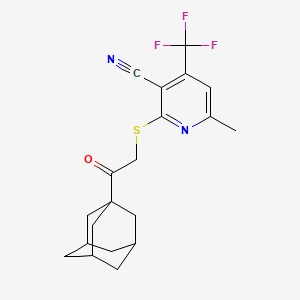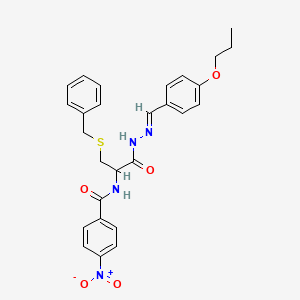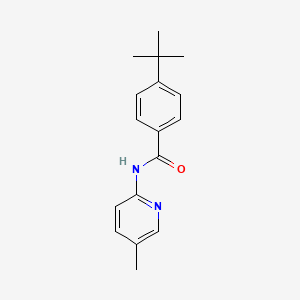![molecular formula C21H14Cl2N2O2S B11561941 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dichlorobenzamide](/img/structure/B11561941.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dichlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dichlorobenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Preparation Methods
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dichlorobenzamide can be achieved through various synthetic routes. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, followed by stirring at 50°C for 1 hour . Another approach includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide (DMF) solvent under milder reaction conditions . Industrial production methods often involve microwave irradiation and one-pot multicomponent reactions to achieve higher yields and efficiency .
Chemical Reactions Analysis
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dichlorobenzamide undergoes various chemical reactions, including:
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dichlorobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as carbonic anhydrase and glutamate transporters, leading to various biological effects . The compound’s ability to bind to these targets is facilitated by its unique structural features, including the benzothiazole moiety and the dichlorobenzamide group.
Comparison with Similar Compounds
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dichlorobenzamide can be compared with other benzothiazole derivatives, such as:
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds also exhibit antibacterial activity but may differ in their spectrum of activity and potency.
2-(1,3-benzothiazol-2-ylthio)succinic acid: Used as a catalyst or ligand in organic synthesis, similar to the compound .
5-nitro-1,2-benzothiazol-3-amine: Known for its antimicrobial properties, this compound shares structural similarities with this compound but differs in its functional groups and specific applications.
Properties
Molecular Formula |
C21H14Cl2N2O2S |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C21H14Cl2N2O2S/c1-27-18-9-7-13(21-25-16-4-2-3-5-19(16)28-21)11-17(18)24-20(26)12-6-8-14(22)15(23)10-12/h2-11H,1H3,(H,24,26) |
InChI Key |
BJRUDYYRANIHBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11561868.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B11561872.png)
![2-fluoro-N-(3-{[(2E)-2-(3-iodobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11561875.png)


![3-(4-chlorophenyl)-4-(thiophen-2-yl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11561887.png)

![N-({N'-[(E)-(2-Hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11561904.png)

![2-{[2-(Adamantan-1-YL)-2-oxoethyl]sulfanyl}-6-(thiophen-2-YL)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11561921.png)
![4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11561929.png)
![6,13,20,27-tetraoxa-2,3,5,7,9,10,12,14,16,17,19,21,23,24,26,28-hexadecazapentacyclo[23.3.0.04,8.011,15.018,22]octacosa-1(28),2,4,7,9,11,14,16,18,21,23,25-dodecaene](/img/structure/B11561934.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-(4-methoxyphenyl)-2,3-dihydro-1H-isoindole-5-carbohydrazide](/img/structure/B11561937.png)
